tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1785541-37-8
VCID: VC2765256
InChI: InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3
SMILES: CC1(CCCCCN1C(=O)OC(C)(C)C)CO
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate

CAS No.: 1785541-37-8

Cat. No.: VC2765256

Molecular Formula: C13H25NO3

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate - 1785541-37-8

Specification

CAS No. 1785541-37-8
Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
Standard InChI InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3
Standard InChI Key GLEHTXHMBFXNPN-UHFFFAOYSA-N
SMILES CC1(CCCCCN1C(=O)OC(C)(C)C)CO
Canonical SMILES CC1(CCCCCN1C(=O)OC(C)(C)C)CO

Introduction

Chemical Identity and Basic Properties

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is a protected azepane derivative featuring key functional groups that make it valuable for synthetic applications. Its essential properties are summarized in Table 1.

Table 1: Chemical Identity and Basic Properties

PropertyInformation
CAS Number1785541-37-8
Molecular FormulaC₁₃H₂₅NO₃
Molecular Weight243.34 g/mol
IUPAC Nametert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
Standard InChIInChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3
Standard InChIKeyGLEHTXHMBFXNPN-UHFFFAOYSA-N
SMILESCC1(CCCCCN1C(=O)OC(C)(C)C)CO

The compound contains a seven-membered azepane ring with a methyl and hydroxymethyl group at the 2-position, while the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. This structural arrangement creates a molecule with specific spatial configuration that influences its reactivity and applications.

Structural Features and Chemical Properties

The molecular structure of tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate contains several key functional groups that define its chemical behavior:

  • A seven-membered azepane ring system

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen

  • A hydroxymethyl substituent at the 2-position

  • A methyl group at the 2-position

This distinctive structure combines the conformational flexibility of the azepane ring with the reactivity of the hydroxymethyl group, while the Boc group provides protection for the nitrogen atom during synthetic manipulations.

Physical Properties

The limited data available on the physical properties of tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate indicates that it exists as a substance with the following characteristics:

Table 2: Physical Properties

PropertyValue
Physical StateNot specifically documented in available sources
SolubilityExpected to be soluble in common organic solvents like dichloromethane, THF, and DMSO based on similar compounds
Purity in Commercial Samples>95% (reported by commercial suppliers)

Synthetic Applications

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. The presence of the Boc protecting group allows for selective reactions at the hydroxymethyl functionality while protecting the nitrogen from unwanted side reactions.

Role in Pharmaceutical Development

The compound's structural features make it valuable in medicinal chemistry, particularly for the synthesis of:

  • Novel heterocyclic drug candidates

  • Compounds with medium-sized ring systems

  • Molecules requiring precise spatial arrangement of functional groups

ReagentPotential TransformationReference Compound
Potassium tert-butoxideNucleophilic substitutiontert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
DIAD/PPh₃ (Mitsunobu conditions)Etherificationtert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
MsCl/Et₃NActivation for substitutionRelated hydroxymethyl heterocycles

Comparison with Related Compounds

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is part of a broader family of Boc-protected heterocycles with hydroxymethyl functionalities. Comparing these related structures provides context for understanding its potential applications and reactivity patterns.

Table 4: Comparison with Related Compounds

CompoundStructural DifferenceCAS Number
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylateSeven-membered ring with 2-methyl substitution1785541-37-8
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateSix-membered ring, hydroxymethyl at 4-position123855-51-6
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateFive-membered ring170491-63-1
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylateSix-membered ring with oxygen135065-69-9

Structure-Reactivity Relationships

The seven-membered azepane ring in tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate likely confers distinct conformational properties compared to the more common five- and six-membered heterocycles. This may influence:

  • Reactivity of the hydroxymethyl group

  • Stability of the Boc protecting group under various conditions

  • Utility in specific synthetic applications requiring particular spatial arrangements

ParameterTypical Value
Purity>95%
Catalog IdentifiersVarious (e.g., LS-10999, VC2765256)
Commercial AvailabilityAvailable from specialty chemical suppliers

Future Research Directions

Given the limited specific information available about tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate in the scientific literature, several research avenues warrant exploration:

  • Development of efficient synthetic routes

  • Exploration of its reactivity profile under various conditions

  • Investigation of its potential as a building block for specific pharmaceutical targets

  • Study of the conformational properties of the substituted azepane ring

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